
4-(Azetidinomethyl) benzophenone
Description
4-(Azetidinomethyl) benzophenone is a benzophenone derivative featuring a 4-membered azetidinone (β-lactam) ring attached via a methyl group at the para position of the benzophenone core. Benzophenones are aromatic ketones widely used in UV protection, photopolymerization, and pharmaceuticals due to their light-absorbing and radical-generating properties . The azetidinone moiety, a strained lactam ring, is known for its biological relevance, particularly in antimicrobial and anti-inflammatory agents .
Synthesis of such compounds typically involves the formation of a Schiff base intermediate (e.g., from 4-aminobenzophenone), followed by cyclization with chloroacetyl chloride to generate the azetidinone ring. This method mirrors the preparation of azetidinone-containing benzoic acid derivatives (e.g., 4-(3-chloro-2-aryl-4-oxoazetidin-1-yl)benzoic acid) described in and . Ultrasound-assisted synthesis () may enhance reaction efficiency and yield.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h1-3,5-10H,4,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGIVLHWLJLPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642782 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-22-5 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Nucleophilic Substitution of 4-(Chloromethyl)benzophenone
One of the most straightforward methods involves the nucleophilic substitution of 4-(chloromethyl)benzophenone with azetidine:
Step 1: Synthesis of 4-(Chloromethyl)benzophenone
Benzophenone can be chloromethylated at the para position using chloromethylation reagents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis.
Step 2: Nucleophilic Substitution
The chloromethyl group is displaced by azetidine under basic or neutral conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), yielding 4-(azetidinomethyl)benzophenone.
Parameter | Typical Conditions |
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Solvent | DMF, DMSO, or acetonitrile |
Temperature | 50–100 °C |
Base | Triethylamine or potassium carbonate (optional) |
Reaction Time | 6–24 hours |
Molar Ratio (Az + Cl) | 1.2:1 to 2:1 (excess azetidine often used) |
This method is supported by analogous procedures in the literature for similar benzophenone derivatives functionalized at the para position.
Reductive Amination of 4-Formylbenzophenone with Azetidine
An alternative and widely used approach is reductive amination:
Step 1: Preparation of 4-Formylbenzophenone
Benzophenone is formylated at the para position via a Vilsmeier-Haack reaction or other formylation methods.
Step 2: Reductive Amination
4-Formylbenzophenone is reacted with azetidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This forms the secondary amine linkage, generating 4-(azetidinomethyl)benzophenone.
Parameter | Typical Conditions |
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Solvent | Dichloromethane, methanol, or ethanol |
Temperature | Room temperature to 40 °C |
Reducing Agent | Sodium triacetoxyborohydride or NaBH3CN |
Reaction Time | 12–24 hours |
Molar Ratio (Az + Ald) | 1.1:1 to 1.5:1 (slight excess azetidine) |
This method offers high selectivity and yields, minimizing side reactions and providing a clean product.
Summary Table of Preparation Methods
Method | Key Reactants | Reaction Type | Typical Conditions | Advantages | Limitations |
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Nucleophilic substitution | 4-(Chloromethyl)benzophenone + Azetidine | SN2 substitution | DMF/DMSO, 50–100 °C, 6–24 h | Simple, direct substitution | Requires chloromethyl intermediate |
Reductive amination | 4-Formylbenzophenone + Azetidine + Reducing agent | Reductive amination | DCM/MeOH, RT–40 °C, 12–24 h | High selectivity, mild conditions | Requires formyl intermediate |
One-pot multi-component reaction | Benzophenone derivatives + Azetidine + others | Multi-component reaction | Ether solvent, catalytic conditions | Potentially efficient, fewer steps | Less documented for target compound |
Research Findings and Notes
- The nucleophilic substitution method is widely used due to the availability of chloromethylated benzophenone and the nucleophilicity of azetidine, yielding good to excellent yields under optimized conditions.
- Reductive amination provides a cleaner route with fewer side products and better control over stereochemistry if chiral azetidines are used.
- Solvent choice and temperature critically influence reaction rates and yields; polar aprotic solvents favor nucleophilic substitution, while protic solvents are suitable for reductive amination.
- Bases such as triethylamine may be employed to neutralize generated acids and improve nucleophilic substitution efficiency.
- Purification typically involves standard chromatographic techniques or recrystallization, depending on the scale and purity requirements.
- No direct industrial-scale preparation methods were found in the reviewed patents or literature, indicating that laboratory-scale synthesis is predominant.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidinomethyl) benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone carboxylic acid, while reduction can produce benzophenone alcohol .
Scientific Research Applications
4-(Azetidinomethyl) benzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a photoinitiator in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of dyes, coatings, and UV absorbers
Mechanism of Action
The mechanism of action of 4-(Azetidinomethyl) benzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their function. The azetidine ring can enhance the compound’s ability to penetrate cell membranes, making it effective in various applications. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Azetidinomethyl) benzophenone with structurally or functionally related benzophenone and azetidinone derivatives:
Key Comparisons:
- The azetidinone moiety, a strained lactam, may introduce hydrolytic instability compared to unsubstituted benzophenone .
- Biological Activity: Azetidinone derivatives exhibit antimicrobial and anti-inflammatory properties, as seen in 2-azetidinone clubbed with quinazolinone (). This suggests this compound may synergize benzophenone’s UV activity with β-lactam-derived bioactivity.
- Applications: While benzophenones dominate in UV protection (e.g., benzophenone-3 in sunscreens ), the azetidinone group could expand utility into drug delivery or dual-function materials (e.g., photoinitiators with antimicrobial coatings) .
Research Findings and Data
Photochemical Behavior
- Substituted benzophenones exhibit distinct photoreduction kinetics. For example, di-para-methoxybenzophenone shows a 30% slower primary reduction rate than unsubstituted benzophenone due to electron donation . The azetidinomethyl group’s electronic effects (likely electron-withdrawing) may similarly alter radical formation efficiency.
Biological Activity
Chemical Structure and Properties
4-(Azetidinomethyl) benzophenone consists of a benzophenone core with an azetidine group attached. The presence of the azetidine ring is significant as it may contribute to the compound's interaction with biological systems.
Structural Formula
The structural formula can be represented as follows:
This formula indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom.
Antimicrobial Properties
Research has shown that benzophenones exhibit antimicrobial properties. A study conducted on various benzophenone derivatives, including this compound, indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for several bacterial strains.
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound may be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. In vitro studies revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Apoptosis Induction
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The following observations were made:
- Concentration : 10 µM resulted in a 30% increase in apoptosis.
- Concentration : 50 µM resulted in a 70% increase in apoptosis.
These findings indicate that higher concentrations of the compound significantly enhance apoptotic activity in cancer cells, suggesting its potential as an anticancer therapeutic agent.
The mechanism by which this compound exerts its biological effects appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation. Preliminary studies suggest that the compound may inhibit key enzymes involved in these pathways, although further research is necessary to elucidate the exact mechanisms.
Q & A
Q. What are the common synthetic routes for 4-(Azetidinomethyl) benzophenone, and how do reaction conditions influence product yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:
- Friedel-Crafts Acylation: Reacting azetidine derivatives with benzophenone precursors in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Nucleophilic Substitution: Using azetidinemethanol with halogenated benzophenones in polar aprotic solvents (e.g., DMF) at 60–80°C .
Key Considerations:
- Reagent Selectivity: Oxidizing agents (e.g., KMnO₄) may yield carboxylic acids, while reducing agents (e.g., NaBH₄) produce alcohols. Side reactions can occur if protecting groups are not used for reactive sites .
- Solvent Effects: Non-polar solvents favor Friedel-Crafts reactions, while polar solvents enhance nucleophilic substitution kinetics.
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C=O at ~1.22 Å, azetidine ring puckering) .
- Spectroscopy:
- IR: Confirms carbonyl (C=O, ~1650 cm⁻¹) and azetidine N-H stretches (~3300 cm⁻¹) .
- NMR: ¹³C NMR identifies substitution patterns (e.g., benzophenone C=O at ~195 ppm) .
Common Discrepancies:
- Crystallographic vs. Computational Models: Differences in torsion angles (e.g., ±5° deviation in dihedral angles between phenyl rings) due to dynamic effects in solution .
- Impurity Detection: HPLC-MS is critical to distinguish byproducts (e.g., over-oxidized carboxylic acids) from the target compound .
Advanced Research Questions
Q. How do alkali metal ions influence electron transfer reactions involving this compound?
Methodological Answer:
- Mechanistic Insight: Potassium tert-butoxide (KOtBu) forms a visible light-absorbing complex with benzophenone derivatives, enabling photoinduced electron transfer (PET). Sodium analogs (NaOtBu) lack this reactivity due to weaker ion-dipole interactions .
- Experimental Design:
- Applications: PET facilitates cross-coupling reactions (e.g., BHAS coupling with aryl halides, yielding biphenyls in >70% efficiency) .
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Case Study: Discrepancies in antimicrobial assays may arise from:
- Strain Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
- Solubility Limits: Use DMSO carriers ≤1% v/v to avoid cytotoxicity artifacts .
- Statistical Workflow:
- Normalize data to positive controls (e.g., ciprofloxacin for bacteria).
- Apply ANOVA to compare IC₅₀ values across replicates.
- Validate via orthogonal assays (e.g., fluorescence-based viability staining) .
Q. What advanced applications exist for this compound in materials science?
Methodological Answer:
- Photoinitiators: Derivatives with sulfur-containing groups (e.g., MTPBP) exhibit redshifted UV absorption (λmax ~350 nm) and initiate polymerization of acrylates with >90% monomer conversion .
- OLEDs: Incorporate into carbazole-π-borane frameworks to enhance electron transport. Performance metrics include:
Q. Table: Key Parameters for OLED Optimization
Parameter | Optimal Range | Impact on Performance |
---|---|---|
Doping Concentration | 10–20 wt% | Balances charge transport |
Annealing Temperature | 120–150°C | Reduces exciton quenching |
Q. What strategies mitigate challenges in quantifying trace this compound in environmental samples?
Methodological Answer:
- Extraction: Use SPE cartridges (C18 phase) with ACN/water gradients to isolate the compound from matrices like soil or wastewater .
- Detection:
- HPLC-DAD: LOD ~0.1 µg/L with C18 columns (5 µm, 250 mm) .
- LC-MS/MS: MRM transitions (e.g., m/z 265 → 152) improve specificity in complex samples .
- Validation: Spike recovery tests (85–115%) and inter-laboratory comparisons to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.